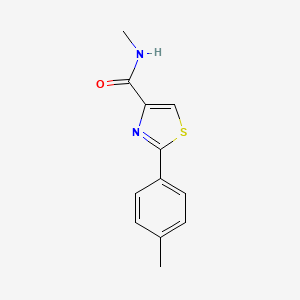

N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide

Description

N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 4-methylphenyl group and at position 4 with a methyl-substituted carboxamide. The carboxamide moiety offers hydrogen-bonding capabilities, critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-8-3-5-9(6-4-8)12-14-10(7-16-12)11(15)13-2/h3-7H,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPAGPICVBZPSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzoyl chloride with thioamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Overview : The compound has shown promising results in anticancer research. Its derivatives have been synthesized and tested against various cancer cell lines.

Case Studies :

- A study evaluated a series of thiazole derivatives, including N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide, for their anticancer properties against human cancer cell lines such as Hep-G2 (hepatocellular carcinoma), MCF-7 (breast cancer), and SKNMC (neuroblastoma) using MTT assays. The results indicated that these compounds exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Hep-G2 | 12.5 | |

| This compound | MCF-7 | 15.0 | |

| Doxorubicin | Hep-G2 | 10.0 |

Anti-inflammatory Properties

Overview : The compound exhibits anti-inflammatory activities by inhibiting specific pathways involved in inflammation.

Mechanism of Action :

- It acts as a selective inhibitor of p38 MAP kinase, a critical player in the inflammatory response. This inhibition can help manage conditions characterized by excessive inflammation such as rheumatoid arthritis and asthma .

Clinical Implications :

- Research indicates that the compound can potentially treat chronic inflammatory diseases by modulating cytokine production, including TNF-alpha and interleukins .

Neurological Applications

Overview : this compound has been explored for its neuroprotective effects.

Case Studies :

- In preclinical models, the compound demonstrated efficacy in protecting neuronal cells from damage induced by oxidative stress and excitotoxicity. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

| Disease | Mechanism of Action | Reference |

|---|---|---|

| Alzheimer's Disease | Inhibition of neuroinflammation and oxidative stress | |

| Parkinson's Disease | Neuroprotective effects against excitotoxicity |

Other Therapeutic Uses

The compound has also been investigated for its potential in treating other conditions:

- Anticonvulsant Activity : Some thiazole derivatives have shown anticonvulsant properties in animal models, indicating their potential application in epilepsy treatment .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various bacterial strains .

Mechanism of Action

The mechanism of action of N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Core

Position 2 Substitutions

- N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide (HI-1858): Differs by having a methylamino group at position 2 instead of 4-methylphenyl. However, the absence of the aromatic 4-methylphenyl group may diminish π-π stacking interactions observed in the parent compound .

N-(4-methylphenyl)-2-[6-(morpholin-4-yl)pyridin-3-yl]-1,3-thiazole-4-carboxamide :

Features a morpholinyl-pyridinyl group at position 2, increasing molecular complexity and polarity. The pyridine ring introduces basicity, while morpholine enhances solubility. This compound’s molecular weight (426.51 g/mol) is significantly higher than the parent compound (estimated ~274 g/mol), which may affect pharmacokinetics .

Position 4/5 Substitutions

- Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs: These compounds (e.g., [3a–s]) have the carboxamide at position 5 rather than 3. The pyridinyl group at position 2 further differentiates these analogs, offering a polar interaction site absent in the parent compound .

- 5-(3-methylbutanamido)-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide (G748-0168): Adds a 3-methylbutanamido group at position 5, introducing steric bulk and an amide linkage. This modification could enhance target selectivity but may reduce solubility compared to the simpler carboxamide in the parent compound .

Core Heterocycle Variations

- N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamides: Replaces the thiazole core with a triazole, reducing aromaticity and altering electronic properties. These derivatives are synthesized via thionyl chloride-mediated coupling, a method also applicable to thiazole carboxamides .

Benzothiazole-3-carboxamide derivatives (e.g., 4g, 4h) :

Substitutes thiazole with benzothiazole, extending conjugation and aromatic surface area. Halogenated aryl groups (e.g., 4-chlorophenyl in 4g) enhance electronegativity, which may improve binding to hydrophobic enzyme pockets but increase molecular weight (~350–400 g/mol) .

Biological Activity

N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound features a thiazole ring, a methyl group on the nitrogen atom, and a 4-methylphenyl group. Its unique structure contributes to various biological activities, including antimicrobial and anticancer properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It can inhibit the growth of various bacteria by interfering with essential metabolic processes. The compound's mechanism involves binding to specific enzymes or receptors that are critical for bacterial survival, thus modulating their activity .

Anticancer Effects

The compound has also been studied for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells. For example, compounds with similar thiazole structures have shown IC50 values as low as 1.61 µg/mL against certain cancer cell lines, suggesting that structural modifications can enhance cytotoxicity .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | Jurkat | < 1.61 | Apoptosis induction |

| Similar Thiazole Derivative | A-431 | < 1.98 | Bcl-2 inhibition |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced viability of bacteria and cancer cells.

- Receptor Binding : By binding to receptors associated with cell growth and survival pathways, it can trigger apoptotic pathways in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives significantly inhibited bacterial growth in vitro, showcasing the potential for developing new antimicrobial agents from this class of compounds .

- Anticancer Activity : Another research effort focused on the synthesis and evaluation of thiazole derivatives revealed promising anticancer activity against multiple cell lines. The presence of specific substituents on the phenyl ring was crucial for enhancing cytotoxic effects .

Q & A

What are the common synthetic routes for N-methyl-2-(4-methylphenyl)-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized?

Level: Basic

Answer:

The synthesis typically involves multi-step organic reactions, including cyclization of thiazole rings and subsequent carboxamide formation. Key steps include:

- Thiazole ring formation: Using Hantzsch thiazole synthesis with α-halo ketones and thioamides under reflux in polar aprotic solvents (e.g., DMF) .

- Carboxamide coupling: Reacting the thiazole intermediate with methylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane at 0–25°C .

Optimization involves controlling temperature, solvent polarity, and stoichiometry. For example, excess methylamine (1.2–1.5 equiv) and slow addition of coupling agents improve yields to >75% .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Level: Basic

Answer:

- NMR spectroscopy: ¹H and ¹³C NMR confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and carboxamide NH (δ 6.8–7.2 ppm). Methyl groups appear as singlets (δ 2.3–2.6 ppm) .

- IR spectroscopy: Carboxamide C=O stretches at ~1650–1680 cm⁻¹ and thiazole C=N at ~1550 cm⁻¹ .

- Mass spectrometry: ESI-MS validates molecular weight (e.g., m/z 287 [M+H]⁺) .

Advanced:

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves 3D conformation. Key parameters include Mo Kα radiation (λ = 0.71073 Å) and refinement to R-factor <0.05 .

How does this compound interact with biological targets, and what assays are used to study its efficacy?

Level: Basic

Answer:

- Enzyme inhibition assays: Dose-response curves (IC₅₀) against kinases or proteases using fluorescence-based substrates .

- Cytotoxicity screening: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced:

- Surface plasmon resonance (SPR): Measures binding kinetics (kₐ, k𝒹) to purified proteins (e.g., EGFR kinase domain) .

- Molecular docking: AutoDock Vina predicts binding poses in ATP-binding pockets, validated by mutagenesis studies .

What strategies address contradictory data in biological activity across structural analogs?

Level: Advanced

Answer:

Contradictions often arise from substituent effects (e.g., electron-donating vs. withdrawing groups). Methodological approaches include:

- Comparative SAR studies: Synthesizing analogs with systematic substitutions (e.g., para-methyl vs. methoxy groups) .

- Free-energy perturbation (FEP) simulations: Quantifies substituent contributions to binding affinity in silico .

- Meta-analysis: Aggregating data from multiple assays (e.g., IC₅₀, logP) to identify outliers due to assay variability .

How can reaction conditions be tailored to enhance regioselectivity in thiazole functionalization?

Level: Advanced

Answer:

- Solvent effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in electrophilic substitution at the thiazole C5 position .

- Catalysts: Pd(OAc)₂ with PPh₃ ligand directs Suzuki-Miyaura coupling to the C2 position .

- Temperature control: Low temperatures (−78°C) favor kinetic control in lithiation reactions .

What computational methods predict the compound’s pharmacokinetic properties?

Level: Advanced

Answer:

- ADMET prediction: SwissADME calculates logP (lipophilicity), topological polar surface area (TPSA), and CYP450 inhibition .

- MD simulations: GROMACS models blood-brain barrier penetration using lipid bilayer systems .

- Metabolism prediction: GLORYx generates phase I/II metabolite profiles .

How does the methyl group at the 4-methylphenyl moiety influence bioactivity?

Level: Advanced

Answer:

The methyl group enhances:

- Lipophilicity: Increases logP by ~0.5 units, improving membrane permeability (measured via PAMPA) .

- Steric effects: Reduces off-target binding in crowded enzymatic pockets (validated by SPR) .

- Metabolic stability: Slows CYP3A4-mediated oxidation compared to methoxy analogs (t₁/₂ > 2 hrs in liver microsomes) .

What are the key challenges in scaling up synthesis for in vivo studies?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.